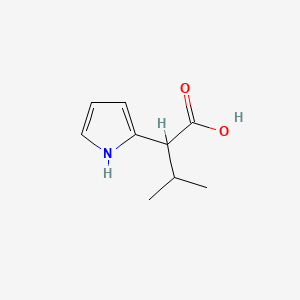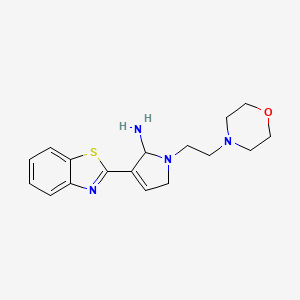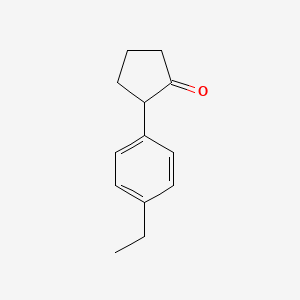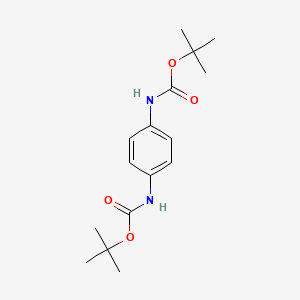
Tert-butyl 1,4-phenylenedicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1,4-phenylenedicarbamate is an organic compound with the molecular formula C16H24N2O4. It is a derivative of phenylenediamine, where the amino groups are protected by tert-butyl carbamate groups. This compound is used in various chemical synthesis processes and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tert-butyl 1,4-phenylenedicarbamate can be synthesized by reacting p-phenylenediamine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 1,4-phenylenedicarbamate undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl carbamate groups can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl carbamate groups, yielding the parent phenylenediamine.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate groups.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Reactions: Various substituted derivatives of phenylenedicarbamate.
Hydrolysis: p-Phenylenediamine.
Oxidation and Reduction: Oxidized or reduced forms of the aromatic ring.
Aplicaciones Científicas De Investigación
Tert-butyl 1,4-phenylenedicarbamate is used in several scientific research applications:
Chemistry: It serves as a protecting group for amines in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of tert-butyl 1,4-phenylenedicarbamate involves the protection of amino groups through the formation of carbamate bonds. This protection prevents unwanted reactions at the amino sites, allowing for selective chemical transformations. The compound can be deprotected under specific conditions to release the free amine groups, which can then participate in further reactions .
Comparación Con Compuestos Similares
Di-tert-butyl dicarbonate: Used as a reagent in the synthesis of tert-butyl 1,4-phenylenedicarbamate.
p-Phenylenediamine: The parent compound from which this compound is derived.
Tert-butyl methyl 1,4-phenylenedicarbamate: A similar compound with one tert-butyl group replaced by a methyl group.
Uniqueness: this compound is unique due to its dual protection of the amino groups, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Propiedades
Fórmula molecular |
C16H24N2O4 |
|---|---|
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-7-9-12(10-8-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Clave InChI |
PVLZKBLEVAUWTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



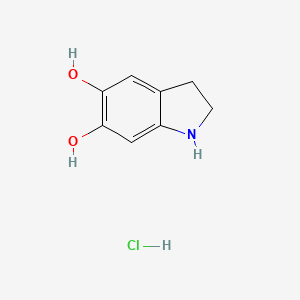
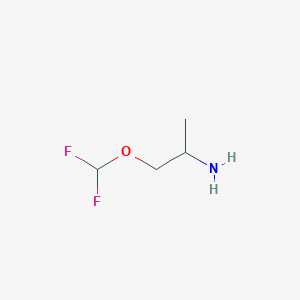
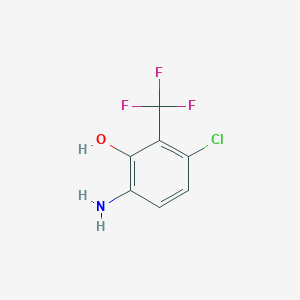
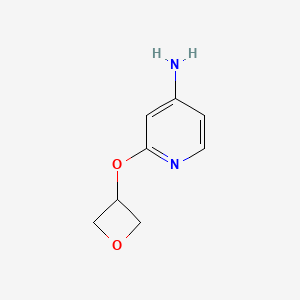
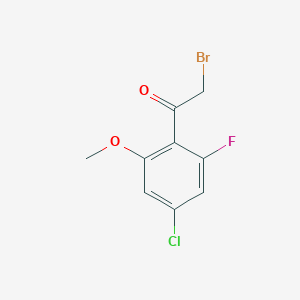
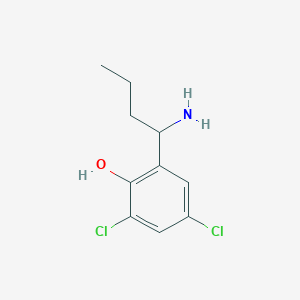
![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
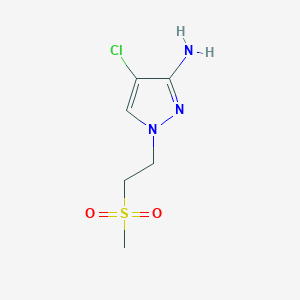
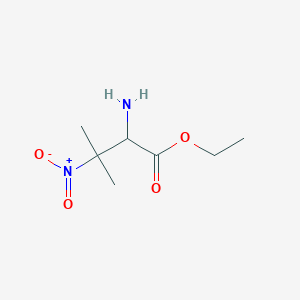
![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
